FtsZ-IN-2

Antibacterial FtsZ Inhibition Staphylococcus aureus

FtsZ-IN-2, also designated Compound 19, is a small-molecule inhibitor of the essential bacterial cell division protein FtsZ. It is characterized by its capacity to inhibit the GTPase activity of FtsZ, a mechanism distinct from FtsZ polymer-stabilizing agents.

Molecular Formula C30H35N5S
Molecular Weight 497.7 g/mol
Cat. No. B12404581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFtsZ-IN-2
Molecular FormulaC30H35N5S
Molecular Weight497.7 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)CN2CCCN(CC2)CCC3=CC(=NC(=N3)C4=CC=NC=C4)C5=CC=CS5
InChIInChI=1S/C30H35N5S/c1-23(2)25-8-6-24(7-9-25)22-35-16-4-15-34(18-19-35)17-12-27-21-28(29-5-3-20-36-29)33-30(32-27)26-10-13-31-14-11-26/h3,5-11,13-14,20-21,23H,4,12,15-19,22H2,1-2H3
InChIKeyHHBJKRDUQQNPIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

FtsZ-IN-2: A GTPase-Inhibiting Bacterial Cell Division Probe for Anti-Staphylococcal Research


FtsZ-IN-2, also designated Compound 19, is a small-molecule inhibitor of the essential bacterial cell division protein FtsZ. It is characterized by its capacity to inhibit the GTPase activity of FtsZ, a mechanism distinct from FtsZ polymer-stabilizing agents . This compound exhibits anti-staphylococcal activity, demonstrating minimum inhibitory concentration (MIC) values of 2 µg/ml against both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains of *Staphylococcus aureus* . As a chemical probe, FtsZ-IN-2 serves as a valuable tool for investigating bacterial cytokinesis and validating FtsZ as a therapeutic target.

Why FtsZ Inhibitors Cannot Be Interchanged: Distinct Mechanistic and Potency Profiles Necessitate Precise Compound Selection


While all FtsZ inhibitors target the same essential bacterial protein, they exhibit profound divergence in their specific mechanisms of action, potency, and spectrum of activity, making generic substitution scientifically invalid. For instance, FtsZ-IN-2 functions as a GTPase inhibitor , whereas compounds like PC190723 (FtsZ-IN-3) and FtsZ-IN-7 act as polymerization stabilizers or promoters . These mechanistic differences translate into a wide range of anti-staphylococcal potencies: FtsZ-IN-2 exhibits an MIC of 2 µg/ml, while FtsZ-IN-7 is over 40-fold more potent against MRSA with an MIC of 0.049 µg/ml [1]. Conversely, PC190723 shows an MIC of 1 µg/ml . The following quantitative evidence guide details exactly why FtsZ-IN-2 must be selected and procured based on its unique and verifiable differential profile.

Quantitative Differentiation of FtsZ-IN-2: A Comparative Evidence Guide for Scientific Procurement


FtsZ-IN-2 Exhibits a 2-Fold Higher MIC Than the Benchmark Inhibitor PC190723 (FtsZ-IN-3)

FtsZ-IN-2 demonstrates anti-staphylococcal activity with an MIC of 2 µg/ml against both MSSA and MRSA strains . In direct comparison, the benchmark FtsZ inhibitor PC190723 (also known as FtsZ-IN-3) exhibits a 2-fold higher potency with an MIC of 1 µg/ml against the same strains under comparable broth microdilution conditions . This quantitative difference is critical for researchers designing dose-response studies or seeking to compare the efficacy of mechanistically distinct FtsZ inhibitors.

Antibacterial FtsZ Inhibition Staphylococcus aureus

FtsZ-IN-2 Is Over 40-Fold Less Potent Than the Advanced Inhibitor FtsZ-IN-7 Against MRSA

Against methicillin-resistant *Staphylococcus aureus* (MRSA), FtsZ-IN-2 exhibits a minimum inhibitory concentration (MIC) of 2 µg/ml . In contrast, the structurally distinct FtsZ inhibitor FtsZ-IN-7 (Compound B8) demonstrates an MIC of 0.049 µg/ml against the same pathogen [1]. This represents a greater than 40-fold difference in potency. This stark contrast underscores the critical need for precise compound selection, as FtsZ-IN-2's activity profile is not interchangeable with more potent analogs like FtsZ-IN-7.

MRSA FtsZ Inhibition Antibacterial Potency

FtsZ-IN-2 Functions as a GTPase Inhibitor, Contrasting with Polymerization-Stabilizing Analogs Like FtsZ-IN-7 and PC190723

The primary mechanism of action for FtsZ-IN-2 is the inhibition of FtsZ GTPase activity . This is in direct contrast to other FtsZ inhibitors such as FtsZ-IN-7, which promotes FtsZ polymerization while inhibiting GTPase activity , and PC190723 (FtsZ-IN-3), which acts as an FtsZ polymer-stabilizing agent . This mechanistic divergence is a key differentiator for scientists studying the structure-function relationship of FtsZ or developing novel antibacterials with specific modes of action. While quantitative IC50 data for GTPase inhibition by FtsZ-IN-2 is not publicly available, the qualitative distinction from polymerization-based inhibitors is a critical factor for experimental design.

FtsZ Mechanism GTPase Inhibition Polymerization

FtsZ-IN-2 Demonstrates Equivalent Anti-Staphylococcal Potency to the Structurally Distinct Inhibitor FtsZ-IN-13

FtsZ-IN-2 exhibits an MIC of 2 µg/ml against both MSSA and MRSA strains . This potency is identical to that of FtsZ-IN-13 (Compound C11), another FtsZ inhibitor identified through virtual screening, which also reports an MIC of 2 µg/ml against *Staphylococcus aureus* [1]. This equivalence is notable given their distinct chemical scaffolds and the fact that FtsZ-IN-13's reported IC50 for FtsZSa is 47.97 µM [1]. Researchers seeking a chemical probe with a defined anti-staphylococcal MIC of 2 µg/ml now have a cross-validated benchmark across structurally diverse chemotypes.

FtsZ Inhibitor MIC Comparison Staphylococcus aureus

Optimal Research Applications for FtsZ-IN-2 Based on Quantitative Evidence


Mechanistic Studies of GTPase-Dependent FtsZ Inhibition

FtsZ-IN-2 is optimally employed as a chemical probe in biochemical assays designed to investigate the role of FtsZ GTPase activity in bacterial cell division. Its defined mechanism as a GTPase inhibitor makes it a critical tool for dissecting pathways where GTP hydrolysis is the primary functional readout, contrasting with the confounding effects of polymerization-stabilizing compounds like PC190723 .

Lower-Potency Control Compound in Antibacterial Susceptibility Testing

With a validated MIC of 2 µg/ml against MSSA and MRSA , FtsZ-IN-2 serves as an excellent lower-potency control or benchmark in minimum inhibitory concentration (MIC) assays. This is particularly useful when evaluating the potency of novel analogs or synergistic combinations, providing a clear, quantitative contrast to high-potency inhibitors like FtsZ-IN-7 (MIC 0.049 µg/ml) .

Structure-Activity Relationship (SAR) Benchmarking Across Diverse FtsZ Chemotypes

The equivalent MIC of 2 µg/ml shared by FtsZ-IN-2 and the structurally unrelated FtsZ-IN-13 (Compound C11) positions FtsZ-IN-2 as a key reference compound for structure-activity relationship (SAR) studies. It provides a consistent potency anchor point, enabling researchers to quantitatively compare the antibacterial efficacy of new chemical entities across different scaffolds.

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